1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[2-(thiophen-2-yl)ethyl]-1H-imidazole-4-carboxamide
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Overview
Description
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[2-(thiophen-2-yl)ethyl]-1H-imidazole-4-carboxamide is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[2-(thiophen-2-yl)ethyl]-1H-imidazole-4-carboxamide typically involves multi-step reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium such as NaOH–DMSO . The pyridine and imidazole rings are then introduced through subsequent reactions involving appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[2-(thiophen-2-yl)ethyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl substituents.
Scientific Research Applications
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[2-(thiophen-2-yl)ethyl]-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[2-(thiophen-2-yl)ethyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar chemical properties and reactivity.
Pyridine Derivatives: Compounds containing the pyridine ring can have comparable biological activities and synthetic applications.
Imidazole Derivatives: These compounds are often used in medicinal chemistry due to their ability to interact with biological targets.
Uniqueness
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[2-(thiophen-2-yl)ethyl]-1H-imidazole-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications and the potential for novel interactions with molecular targets.
Properties
Molecular Formula |
C18H16N6O2S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-thiophen-2-ylethyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C18H16N6O2S/c1-12-22-18(26-23-12)13-4-6-19-16(9-13)24-10-15(21-11-24)17(25)20-7-5-14-3-2-8-27-14/h2-4,6,8-11H,5,7H2,1H3,(H,20,25) |
InChI Key |
YLXYIDRIIGPQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCCC4=CC=CS4 |
Origin of Product |
United States |
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